Saccharothrixin K
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Overview
Description
Saccharothrixin K is a glycosylated saccharothrixin, a type of aromatic polyketide produced by the rare marine actinomycete Saccharothrix sp. This compound has shown moderate inhibition against Helicobacter pylori and Staphylococcus aureus . This compound is part of a family of compounds known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Saccharothrixin K involves the biosynthetic gene cluster from Saccharothrix sp. This cluster encodes several distinct subclasses of oxidoreductases, which are crucial for the production of polycyclic aromatic polyketides with unusual redox modifications
Industrial Production Methods
Industrial production of this compound would likely involve fermentation processes using Saccharothrix sp. strains. Optimization of fermentation conditions, such as nutrient composition, pH, temperature, and aeration, would be essential to maximize yield. Genetic engineering techniques could also be employed to enhance the production of this compound by overexpressing key biosynthetic genes.
Chemical Reactions Analysis
Types of Reactions
Saccharothrixin K undergoes various chemical reactions, including glycosylation, oxidation, and reduction. These reactions are facilitated by the enzymes encoded in its biosynthetic gene cluster .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and glycosyl donors. The specific conditions for these reactions depend on the desired modifications and the enzymes involved.
Major Products
The major products formed from the reactions involving this compound include various glycosylated derivatives and oxidized or reduced forms of the compound. These products can exhibit different biological activities and potential therapeutic applications.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Saccharothrixin K involves its interaction with bacterial cell membranes. The glycosylated structure of the compound allows it to bind to specific targets on the bacterial surface, disrupting membrane integrity and leading to cell death . The exact molecular targets and pathways involved in this process are still under investigation.
Comparison with Similar Compounds
. These compounds share similar biosynthetic pathways and structural features but differ in their specific glycosylation patterns and biological activities. Saccharothrixin K is unique due to its specific glycosylation, which contributes to its moderate antibacterial activity .
Properties
Molecular Formula |
C26H26O8 |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
12-hydroxy-8-methoxy-3-methyl-1-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-12H-benzo[a]anthracen-7-one |
InChI |
InChI=1S/C26H26O8/c1-11-9-13-7-8-15-20(23(29)14-5-4-6-16(32-3)19(14)22(15)28)18(13)17(10-11)34-26-25(31)24(30)21(27)12(2)33-26/h4-10,12,21,23-27,29-31H,1-3H3/t12-,21-,23?,24+,25+,26-/m0/s1 |
InChI Key |
QGBUJDIYJGZTSW-NEQZVEPQSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=CC3=C2C4=C(C=C3)C(=O)C5=C(C4O)C=CC=C5OC)C)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=CC3=C2C4=C(C=C3)C(=O)C5=C(C4O)C=CC=C5OC)C)O)O)O |
Origin of Product |
United States |
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